molecular formula C6H6ClN3OS B3292759 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide CAS No. 880613-19-4

4-Chloro-2-(methylthio)pyrimidine-5-carboxamide

Cat. No.: B3292759
CAS No.: 880613-19-4
M. Wt: 203.65 g/mol
InChI Key: GASBUQFXFUDGLC-UHFFFAOYSA-N
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Description

Significance of Substituted Pyrimidine (B1678525) Systems in Modern Organic Synthesis

Substituted pyrimidines are of paramount importance in organic synthesis due to their wide range of chemical reactivity and biological activities. growingscience.comnih.gov The presence of nitrogen atoms in the ring influences its electronic properties, making it susceptible to both electrophilic and nucleophilic substitution reactions, which allows for extensive functionalization. chemicalbook.com This chemical tractability enables chemists to create diverse molecular architectures with tailored properties. wisdomlib.org

The applications of substituted pyrimidines are extensive and varied. They are integral to the synthesis of compounds with potential therapeutic uses, including antimicrobial, antiviral, anticancer, anti-inflammatory, and cardiovascular agents. nih.govgeorganics.skorientjchem.org The ability of the pyrimidine ring to form hydrogen bonds and act as a bioisostere for other aromatic systems often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov Consequently, the development of novel synthetic methodologies for pyrimidine derivatives remains a vibrant area of research in medicinal and organic chemistry. growingscience.comgsconlinepress.com

Contextualizing 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide within Pyrimidine Chemistry

Within the broad class of pyrimidine derivatives, This compound emerges as a significant synthetic intermediate. Its structure is characterized by a pyrimidine core functionalized with a chloro group at the 4-position, a methylthio group at the 2-position, and a carboxamide group at the 5-position. Each of these substituents plays a crucial role in the molecule's reactivity and utility as a building block.

This compound serves as a versatile precursor in the synthesis of more complex heterocyclic systems. For instance, its close analog, ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, is used in the synthesis of pyrido[2,3-d]pyrimidin-7-one derivatives, which have been investigated as kinase inhibitors for potential cancer therapy. georganics.sk The carboxamide derivative is expected to offer similar synthetic utility, providing access to a range of substituted pyrimidines with potential pharmacological applications.

Below is a table summarizing the key properties of this compound.

PropertyValue
CAS Number 880613-19-4
Molecular Formula C₆H₆ClN₃OS
Molecular Weight 203.65 g/mol
Synonyms 4-Chloro-2-(methylsulfanyl)pyrimidine-5-carboxamide

Research Gaps and Opportunities in the Study of this compound

Despite its clear potential as a synthetic intermediate, the publicly available research specifically detailing the synthesis, reactivity, and applications of This compound is not extensive. Much of the related literature focuses on its ester analog, ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate. georganics.skrsc.org This highlights a significant research gap.

Opportunities for further investigation include:

Development of Optimized Synthetic Routes: While the synthesis can be inferred from related compounds, detailed studies focused on optimizing the preparation of the carboxamide derivative could enhance its accessibility for broader research use.

Exploration of Reactivity: A systematic investigation into the nucleophilic substitution reactions at the 4-position would be highly valuable. Understanding the selectivity and reactivity with a diverse range of nucleophiles (N-based, O-based, S-based, C-based) would expand its synthetic utility.

Synthesis of Novel Compound Libraries: Utilizing This compound as a scaffold, new libraries of pyrimidine-5-carboxamide derivatives can be synthesized. These libraries could then be screened for various biological activities, given the known pharmacological importance of the pyrimidine core. nih.govgsconlinepress.com For example, pyrimidine-5-carboxamide compounds have been investigated as inhibitors of nicotinamide (B372718) N-methyltransferase (NNMT) for potential treatment of metabolic diseases. nih.gov

Investigation of Biological Potential: While primarily viewed as an intermediate, the compound itself could be evaluated for intrinsic biological activity. Furthermore, derivatives synthesized from this precursor could be explored for applications in areas where pyrimidines have shown promise, such as in the development of fungicidal or anticancer agents. researchgate.netmdpi.comnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-2-methylsulfanylpyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3OS/c1-12-6-9-2-3(5(8)11)4(7)10-6/h2H,1H3,(H2,8,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GASBUQFXFUDGLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C(=N1)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 Chloro 2 Methylthio Pyrimidine 5 Carboxamide and Its Precursors

De Novo Synthesis Strategies for Pyrimidine-5-carboxamide Core

The de novo synthesis of the pyrimidine (B1678525) ring system is the foundational stage for producing 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide. These methods construct the heterocyclic ring from acyclic precursors.

Multi-component Cyclocondensation Approaches

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. researchgate.net For the synthesis of pyrimidine-5-carboxamide cores, the Biginelli reaction and its variations are prominent examples. Though the classic Biginelli reaction yields dihydropyrimidines, modern adaptations allow for the synthesis of fully aromatic pyrimidines.

A common approach involves the condensation of a β-dicarbonyl compound (or a synthetic equivalent), an aldehyde, and a nitrogen-containing component like urea (B33335) or thiourea. ias.ac.in For the specific target, a variation using cyanoacetamide in place of a β-dicarbonyl compound can directly install the precursor to the C5-carboxamide group. ias.ac.in These reactions are often catalyzed by acids and can be performed under solvent-free conditions, offering an environmentally conscious route to the pyrimidine core. ias.ac.in

Ring-forming Reactions with Nitrogen and Carbon Synthons

The most widely employed and classical method for pyrimidine synthesis involves the condensation of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) fragment. bu.edu.eg This approach offers great versatility in introducing substituents onto the pyrimidine ring.

For the synthesis of the precursor to this compound, a key N-C-N synthon is S-methylisothiourea. The C-C-C fragment is typically a derivative of malonic acid. A well-documented route involves the condensation of S-methylisothiourea with diethyl ethoxymethylene malonate. georganics.sk This reaction proceeds under basic conditions, leading to the formation of a 4-oxopyrimidine sodium salt, which contains the required 2-(methylthio) group and a C5-ester group, a direct precursor to the carboxamide. georganics.sk

Table 1: Examples of Reagents for Pyrimidine Core Synthesis This table is interactive. Users can sort columns by clicking on the headers.

C-C-C Synthon N-C-N Synthon Key Feature
Diethyl ethoxymethylene malonate S-methylisothiourea Directly installs 2-(methylthio) group and C5-ester. georganics.sk
Cyanoacetamide Thiourea/Urea Directly installs C5-carboxamide precursor. ias.ac.in

Halogenation and Thioether Functionalization

With the pyrimidine core established, the next stages involve targeted functionalization to install the chloro and methylthio groups at the C4 and C2 positions, respectively. The order of these steps can vary, but typically the thioether is introduced early, followed by chlorination.

Regioselective Chlorination Procedures for Pyrimidine Intermediates

The introduction of a chlorine atom at the C4 position is a critical step. Nucleophilic substitution reactions on the pyrimidine ring preferentially occur at the 2, 4, and 6 positions. slideshare.net The C4 position is often more reactive towards nucleophilic substitution than the C2 position. stackexchange.com

In the synthesis of the target compound's precursors, the pyrimidine intermediate is often a pyrimidone (or its tautomer, a hydroxypyrimidine), such as ethyl 2-(methylthio)-4-oxo-1,4-dihydropyrimidine-5-carboxylate. These pyrimidones are readily converted to their corresponding 4-chloro derivatives using standard chlorinating agents. The most common and effective reagent for this transformation is phosphorus oxychloride (POCl₃), often used under reflux conditions. georganics.sk Other reagents like phosphorus pentachloride (PCl₅) can also be employed. researchgate.net This reaction proceeds by converting the hydroxyl group of the pyrimidone tautomer into a good leaving group, which is then displaced by a chloride ion.

Table 2: Common Chlorinating Agents for Pyrimidones This table is interactive. Users can sort columns by clicking on the headers.

Reagent Typical Conditions Notes
Phosphorus oxychloride (POCl₃) Reflux Widely used, effective for converting pyrimidones to chloropyrimidines. georganics.sk
Phosphorus pentachloride (PCl₅) Reflux, often with POCl₃ A strong chlorinating agent, can be used for less reactive substrates. researchgate.net

Introduction of Methylthio Group via Nucleophilic Substitution

The 2-(methylthio) group is typically incorporated into the pyrimidine ring at the beginning of the synthesis, as described in section 2.1.2, by using S-methylisothiourea as the N-C-N building block. georganics.sk

Alternatively, if the synthesis starts with a pyrimidine having a leaving group at the C2 position (e.g., 2,4-dichloropyrimidine), the methylthio group can be introduced via nucleophilic aromatic substitution (SNAr). Reacting a 2-chloropyrimidine (B141910) derivative with sodium thiomethoxide (NaSMe) or methyl mercaptan (MeSH) in the presence of a base will displace the chloride to form the 2-(methylthio) ether. The relative reactivity of leaving groups on the pyrimidine ring is crucial; for instance, in 4,6-dichloro-2-(methylthio)pyrimidine, nucleophilic attack by an alkoxide occurs selectively at the C6 position, leaving the C2-methylthio group intact, demonstrating its relative stability under these conditions. researchgate.net

Amidation Reactions for the Carboxamide Moiety Formation

The final step in the synthesis of this compound is the formation of the carboxamide group at the C5 position. This is typically achieved by converting a precursor functional group, most commonly a carboxylic acid ester, into the primary amide.

The direct conversion of an ester, such as ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, to the corresponding amide is a standard transformation. This reaction is generally accomplished by treating the ester with an excess of ammonia (B1221849). The reaction can be carried out using aqueous ammonia or a solution of ammonia in an alcohol, such as methanol (B129727) or ethanol (B145695), often at elevated temperatures in a sealed vessel to maintain the concentration of the volatile ammonia. This process involves the nucleophilic acyl substitution of the ethoxy group of the ester by the amino group from ammonia. Various modern methods for direct amidation of carboxylic acids or esters exist, often employing coupling agents or catalysts to facilitate the reaction under milder conditions. organic-chemistry.org

Direct Amidation Techniques

Direct amidation of the parent carboxylic acid, 4-chloro-2-(methylthio)pyrimidine-5-carboxylic acid, presents a straightforward approach to the synthesis of this compound. This method, in principle, involves the direct reaction of the carboxylic acid with an ammonia source. However, the direct thermal condensation of carboxylic acids and amines generally requires high temperatures, often exceeding 160°C, which can be unsuitable for sensitive or highly functionalized substrates. mdpi.com The primary challenge lies in the formation of unreactive ammonium (B1175870) carboxylate salts. mdpi.com

To overcome this, various catalytic systems have been developed to facilitate direct amidation under milder conditions. Boron-based catalysts, such as boric acid and various arylboronic acids, have emerged as effective promoters for the dehydrative coupling of carboxylic acids and amines. mdpi.comucl.ac.uk For instance, ortho-iodophenylboronic acid has been shown to catalyze direct amidation at room temperature in the presence of a dehydrating agent like 4Å molecular sieves. acs.org The catalytic cycle is believed to involve the formation of a reactive acylborate intermediate. acs.org While specific examples for 4-chloro-2-(methylthio)pyrimidine-5-carboxylic acid are not extensively documented, the general applicability of these catalysts to heteroaromatic carboxylic acids suggests their potential utility in this synthesis. acs.orgacs.org

Carboxylic Acid Precursor Functionalization

A more common and often more efficient strategy for the synthesis of this compound involves the functionalization of the carboxylic acid precursor to a more reactive species prior to amidation. This two-step approach typically involves converting the carboxylic acid into an acid chloride, an active ester, or a mixed anhydride, which then readily reacts with ammonia or an ammonia equivalent. hepatochem.com

The conversion of 4-chloro-2-(methylthio)pyrimidine-5-carboxylic acid to its corresponding acid chloride can be achieved using standard chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These highly reactive acyl chlorides can then be treated with a suitable amine source to form the amide bond. While effective, the harshness and high reactivity of these reagents may limit their use with complex substrates. hepatochem.com

Alternatively, a wide array of coupling reagents, commonly employed in peptide synthesis, can be utilized to activate the carboxylic acid in situ. These reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), as well as phosphonium (B103445) and aminium salts such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). hepatochem.compeptide.com The use of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with DMAP (4-dimethylaminopyridine) and a catalytic amount of HOBt (hydroxybenzotriazole) has been reported as an effective method for the amidation of electron-deficient amines and functionalized carboxylic acids. nih.gov This approach offers a milder alternative to the formation of acid chlorides and is compatible with a broader range of functional groups.

A plausible synthetic route starting from ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate would first involve hydrolysis of the ester to the corresponding carboxylic acid. This can typically be achieved under basic conditions, for example, using sodium hydroxide (B78521) in an aqueous or alcoholic solvent, followed by acidification. The resulting 4-chloro-2-(methylthio)pyrimidine-5-carboxylic acid can then be subjected to one of the aforementionned amidation procedures.

Optimization of Reaction Conditions and Yields

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of various reaction parameters, including the choice of solvent, the use of catalysts, and the application of modern synthetic techniques.

Solvent Effects on Synthetic Pathways

The choice of solvent can significantly influence the outcome of amidation reactions. In direct amidation reactions, non-polar aprotic solvents like toluene (B28343) are often used to facilitate the azeotropic removal of water, thereby driving the reaction equilibrium towards product formation. mdpi.com For coupling reactions involving activated carboxylic acid intermediates, polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and dichloromethane (B109758) (DCM) are commonly employed due to their ability to dissolve a wide range of reactants and intermediates. rsc.orggoogle.com

Recent studies have explored more environmentally benign solvent alternatives. For instance, in the context of copper-catalyzed amidine synthesis, which can be a precursor to pyrimidine rings, highly polar solvents like ethanol and 2,2,2-trifluoroethanol (B45653) (TFE) have been shown to significantly improve yields compared to less polar solvents like toluene or THF. mdpi.com Solvent-controlled amidation and imidation of acid chlorides have also been reported, where the solvent plays a crucial role in determining the product outcome. researchgate.net

Catalyst Influence on Reaction Efficiency and Selectivity

Catalysts play a pivotal role in enhancing the efficiency and selectivity of amidation reactions, particularly for direct amidations. As mentioned, boron-based catalysts are prominent in this area. The catalytic activity of arylboronic acids can be tuned by modifying the electronic properties of the aromatic ring; for example, electron-donating substituents on the ortho-iodoarylboronic acid catalyst have been found to increase the reaction rate. acs.orgacs.org

Transition metal catalysts have also been investigated for direct amidation. Titanium(IV) alkoxides, such as Ti(OiPr)₄, have been reported to catalyze the direct amidation of carboxylic acids. researchgate.net Furthermore, a variety of coupling reagents, which can be considered stoichiometric activators rather than true catalysts, greatly influence reaction efficiency. The selection of the appropriate coupling reagent (e.g., HATU, HBTU, EDC) and any additives (e.g., HOBt, DMAP) is critical for achieving high yields and minimizing side reactions, especially when dealing with complex or sensitive substrates. hepatochem.comnih.gov

Microwave-Assisted and Green Chemistry Approaches in Synthesis

In recent years, there has been a significant shift towards more sustainable and environmentally friendly synthetic methodologies. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, often leading to higher yields and purities in shorter reaction times compared to conventional heating methods. nih.govacs.org Microwave irradiation has been successfully applied to the synthesis of various pyrimidine derivatives, including the acylation of aminopyrimidines and the direct amidation of carboxylic acids. nih.govnih.govrsc.org Solvent-free microwave-assisted amination of halopyrimidines has also been reported, offering a green and efficient method for C-N bond formation. researchgate.net

Solvent-free, or neat, reaction conditions represent another key aspect of green chemistry. The synthesis of pyrimidine derivatives under solvent-free conditions, sometimes employing grinding techniques, has been demonstrated to be an eco-friendly and practical approach. researchgate.net These methods often lead to simplified work-up procedures and reduced generation of chemical waste. The combination of microwave irradiation with solvent-free conditions can further enhance the green credentials of the synthetic process. nih.gov

Below is a summary of potential reaction conditions for the amidation of a pyrimidine-5-carboxylic acid, which could be adapted for the synthesis of this compound.

MethodCoupling Reagents/CatalystSolventTemperatureKey Features
Direct Amidationortho-Iodoarylboronic AcidDichloromethaneRoom TemperatureCatalytic, requires molecular sieves for dehydration.
Acid Chloride FormationThionyl Chloride or Oxalyl ChlorideDichloromethane or TolueneRefluxHighly reactive intermediate, suitable for simple amines.
Carbodiimide CouplingEDC, HOBt, DMAPAcetonitrile or DMFRoom TemperatureMild conditions, good for functionalized substrates.
Phosphonium/Aminium Salt CouplingHATU or HBTU with a base (e.g., DIPEA)DMFRoom TemperatureFast reaction times, low racemization for chiral substrates.
Microwave-Assisted Direct AmidationCeric Ammonium Nitrate (CAN)Solvent-freeMicrowave IrradiationGreen chemistry approach, rapid synthesis.
Synthesis of 4-Chloro-2-(methylthio)pyrimidine-5-carboxylic Acid Precursors
PrecursorStarting MaterialsReagentsKey Transformation
Ethyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylateS-methylisothiourea, Diethyl ethoxymethylene malonateBase (e.g., Sodium Ethoxide)Condensation and cyclization
Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylateEthyl 4-hydroxy-2-(methylthio)pyrimidine-5-carboxylatePhosphorus oxychloride or Thionyl chlorideChlorination of the hydroxyl group
4-Chloro-2-(methylthio)pyrimidine-5-carboxylic acidEthyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylateBase (e.g., NaOH) followed by acidEster hydrolysis

Reactivity and Chemical Transformations of 4 Chloro 2 Methylthio Pyrimidine 5 Carboxamide

Nucleophilic Aromatic Substitution (SNAr) at the Pyrimidine (B1678525) Ring

The pyrimidine ring in 4-chloro-2-(methylthio)pyrimidine-5-carboxamide is electron-deficient due to the presence of two nitrogen atoms, which facilitates nucleophilic aromatic substitution (SNAr). This reactivity is further enhanced by the presence of the electron-withdrawing carboxamide group at the C-5 position.

Reactivity of the C-4 Chlorine Atom with Various Nucleophiles

The chlorine atom at the C-4 position is the most labile group for nucleophilic displacement. This is a common feature in chloropyrimidines, where the C-4 and C-6 positions are generally more reactive towards nucleophiles than the C-2 position. A range of nucleophiles can displace the C-4 chlorine, leading to a diverse array of substituted pyrimidine derivatives.

While specific studies on this compound are limited, extensive research on the analogous compound, ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, provides valuable insights into its reactivity. It is expected that the carboxamide derivative will exhibit similar reactivity patterns. Normal substitution products are typically formed upon treatment with various nucleophiles. rsc.org

Common nucleophiles that react at the C-4 position include:

Amines: Primary and secondary amines readily displace the chlorine atom to form the corresponding 4-aminopyrimidine (B60600) derivatives.

Alkoxides: Alkoxides, such as sodium methoxide (B1231860) or ethoxide, react to yield 4-alkoxypyrimidines.

Thiolates: Thiolates, like sodium thiophenoxide, can be employed to introduce a thioether linkage at the C-4 position. rsc.org

Phenoxides: Sodium phenoxide reacts to form 4-phenoxypyrimidines. rsc.org

The following table summarizes the expected nucleophilic substitution reactions at the C-4 position based on the reactivity of analogous compounds.

Table 1: Expected Nucleophilic Aromatic Substitution Reactions at the C-4 Position

Nucleophile Reagent Example Expected Product
Amine Dimethylamine 4-(Dimethylamino)-2-(methylthio)pyrimidine-5-carboxamide
Alkoxide Sodium Methoxide 4-Methoxy-2-(methylthio)pyrimidine-5-carboxamide
Thiolate Sodium Thiophenoxide 4-(Phenylthio)-2-(methylthio)pyrimidine-5-carboxamide
Phenoxide Sodium Phenoxide 4-Phenoxy-2-(methylthio)pyrimidine-5-carboxamide
Fluoride Potassium Fluoride 4-Fluoro-2-(methylthio)pyrimidine-5-carboxamide

Selective Displacement of the Methylthio Group

Under most SNAr conditions, the C-4 chlorine is more reactive than the C-2 methylthio group. However, the methylthio group can also be displaced by nucleophiles, particularly under forcing conditions or with specific reagents. For instance, in the related ethyl ester, treatment with an excess of sodium methoxide can lead to the displacement of both the chloro and the methylthio groups, yielding a dimethoxy pyrimidine derivative. rsc.org

Furthermore, attempts to introduce a cyano group at the C-4 position of ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate using sodium cyanide in dimethyl sulfoxide (B87167) or lithium cyanide in dimethylformamide resulted in the unexpected displacement of the methylthio group, affording ethyl 2,4-bis(methylthio)pyrimidine-5-carboxylate. rsc.org This suggests that under certain conditions, the methylthio group can exhibit lability.

Reactions Involving the Carboxamide Functionality

The carboxamide group at the C-5 position offers further opportunities for chemical modification, including reactions at the nitrogen atom and transformation of the amide bond itself.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the carboxamide is nucleophilic and can undergo alkylation and acylation reactions. These reactions typically require a base to deprotonate the amide nitrogen, increasing its nucleophilicity.

N-Alkylation: Reaction with alkyl halides in the presence of a suitable base, such as sodium hydride, can introduce an alkyl group on the amide nitrogen.

N-Acylation: Acylating agents like acyl chlorides or anhydrides, often in the presence of a base like triethylamine (B128534) or pyridine (B92270), can be used to form N-acyl derivatives.

Hydrolysis and Amide Transformations

The carboxamide group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, typically requiring elevated temperatures. This transformation can be useful for further derivatization of the carboxylic acid.

Other transformations of the amide bond are also possible, such as dehydration to a nitrile, although this often requires harsh reagents.

Transformations of the Methylthio Group

The methylthio group at the C-2 position is a versatile handle for further functionalization of the pyrimidine ring.

A key transformation of the methylthio group is its oxidation to the corresponding sulfoxide and sulfone. These oxidized species are more electron-withdrawing and, crucially, the resulting methylsulfinyl (-SOCH₃) and methylsulfonyl (-SO₂CH₃) groups are excellent leaving groups in nucleophilic aromatic substitution reactions. This two-step sequence of oxidation followed by nucleophilic substitution provides a powerful strategy for introducing a wide range of substituents at the C-2 position, which is typically less reactive towards direct SNAr compared to the C-4 position.

The oxidation of the methylthio group significantly enhances the reactivity of the C-2 position towards nucleophiles. Studies on 2-sulfonylpyrimidines have shown them to be highly reactive towards S-arylation of thiols, such as cysteine. nih.govacs.org This highlights the utility of the methylsulfonyl group as a leaving group. In comparison, the corresponding 2-chloro and 2-methylthio pyrimidines are far less reactive under the same conditions. nih.govacs.org

The following table outlines the transformations of the methylthio group.

Table 2: Transformations of the Methylthio Group

Reaction Reagents Product
Oxidation to Sulfoxide m-CPBA (1 equiv.) 4-Chloro-2-(methylsulfinyl)pyrimidine-5-carboxamide
Oxidation to Sulfone m-CPBA (2 equiv.) or other strong oxidizing agents 4-Chloro-2-(methylsulfonyl)pyrimidine-5-carboxamide
Nucleophilic Substitution of Sulfone Various Nucleophiles (e.g., amines, alkoxides) 2-Substituted-4-chloropyrimidine-5-carboxamide

This enhanced reactivity allows for the sequential functionalization of the pyrimidine ring, where the C-4 chlorine can be substituted first, followed by oxidation of the methylthio group and subsequent substitution at the C-2 position. This stepwise approach enables the synthesis of diversely substituted pyrimidines that would be difficult to access through direct substitution methods.

Oxidation to Sulfoxide and Sulfone Derivatives

The sulfur atom of the methylthio group in this compound is susceptible to oxidation, leading to the formation of the corresponding sulfoxide and sulfone derivatives. This transformation is a common reaction for thioethers and can be achieved using various oxidizing agents. The degree of oxidation, whether to the sulfoxide or the sulfone, can often be controlled by the choice of oxidant and the reaction conditions.

Common oxidizing agents for this purpose include hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA). The reaction typically proceeds by the electrophilic attack of the oxidant on the sulfur atom.

While specific literature on the oxidation of this compound is not extensively detailed, the oxidation of the structurally similar compound, 2-methylthio-4-chloropyrimidine, to 4-chloro-2-(methylsulfonyl)pyrimidine (B1631253) has been reported. This suggests that similar methodologies would be applicable to the carboxamide derivative.

Table 1: Potential Oxidation Reactions of this compound

Starting MaterialOxidizing AgentProduct
This compound1 equivalent of m-CPBA or H₂O₂4-Chloro-2-(methylsulfinyl)pyrimidine-5-carboxamide
This compound≥2 equivalents of m-CPBA or H₂O₂4-Chloro-2-(methylsulfonyl)pyrimidine-5-carboxamide

Note: This table is illustrative of expected outcomes based on general chemical principles and reactions of similar compounds.

Desulfurization Reactions

The methylthio group of this compound can be removed through a desulfurization reaction. A widely used method for this transformation is the treatment with Raney nickel. researchgate.netresearchgate.net Raney nickel is a fine-grained, porous nickel catalyst that is saturated with hydrogen and is highly effective in cleaving carbon-sulfur bonds. researchgate.net

The reaction mechanism involves the adsorption of the sulfur atom onto the nickel surface, followed by hydrogenolysis of the C-S bond, which results in the replacement of the methylthio group with a hydrogen atom. This reaction is a valuable synthetic tool for removing sulfur-containing functional groups.

Table 2: Expected Desulfurization Reaction of this compound

Starting MaterialReagentProduct
This compoundRaney Nickel4-Chloropyrimidine-5-carboxamide

Note: This table represents the predicted outcome based on the known reactivity of Raney nickel.

Cyclization and Annulation Reactions

The presence of multiple reactive sites in this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems through cyclization and annulation reactions.

Formation of Fused Heterocyclic Systems (e.g., Pyrimidopyrimidines)

Pyrimidopyrimidines are a class of fused heterocyclic compounds with a wide range of biological activities. The synthesis of these systems often involves the construction of a second pyrimidine ring onto an existing one. This compound, and its close analogs, can serve as a key building block in this process.

For instance, the related compound, ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, has been utilized in the synthesis of pyrimido[4,5-d]pyrimidines. rsc.org This suggests that the carboxamide derivative could undergo similar transformations. The general strategy involves the reaction of the 4-chloropyrimidine (B154816) with a binucleophile that can react with both the chloro group at the 4-position and the functional group at the 5-position to form the second ring.

One common approach is the reaction with compounds containing an amidine or guanidine (B92328) functionality. These reagents can undergo a condensation reaction with the pyrimidine derivative to form the fused pyrimidopyrimidine core.

Intra- and Intermolecular Cyclizations Driven by Functional Groups

The functional groups on the this compound ring can be modified to introduce moieties that can participate in either intramolecular or intermolecular cyclization reactions.

Intramolecular Cyclization: By modifying the carboxamide nitrogen with a suitable substituent containing a nucleophilic or electrophilic center, intramolecular cyclization can be induced. For example, if the amide nitrogen is substituted with a group containing a hydroxyl or amino functionality at an appropriate distance, an intramolecular nucleophilic attack on the 4-position of the pyrimidine ring could lead to the formation of a new fused ring system.

Intermolecular Cyclization: this compound can react with various bifunctional nucleophiles in intermolecular cyclization reactions to generate diverse heterocyclic structures. For example, reaction with hydrazine (B178648) could potentially lead to the formation of pyrazolo[3,4-d]pyrimidines, while reaction with hydroxylamine (B1172632) could yield isoxazolo[5,4-d]pyrimidines. The specific outcome of these reactions would depend on the reaction conditions and the relative reactivity of the functional groups.

Derivatives and Analogues of 4 Chloro 2 Methylthio Pyrimidine 5 Carboxamide

Structural Modification Strategies at Pyrimidine (B1678525) Positions

The pyrimidine core of 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide offers several sites for chemical modification, with the C-4 and C-2 positions being particularly amenable to substitution reactions. These modifications are instrumental in modulating the molecule's reactivity and biological profile.

Diversification at C-4 (Amino, Alkoxy, Aryl Substitutions)

The chlorine atom at the C-4 position is the most reactive site for nucleophilic aromatic substitution (SNAr), making it a prime target for introducing a variety of functional groups.

Amino Substitutions: The reaction of 4-chloro-2-(methylthio)pyrimidine derivatives with a wide range of primary and secondary amines readily yields 4-amino substituted products. This facile displacement allows for the introduction of diverse alkyl, aryl, and heterocyclic amines, thereby modulating the compound's polarity, basicity, and potential for hydrogen bonding interactions. For instance, treatment with various amines can lead to a library of N-substituted derivatives.

Alkoxy Substitutions: Alkoxides, such as sodium methoxide (B1231860) or ethoxide, can displace the C-4 chloride to furnish the corresponding 4-alkoxy derivatives. This substitution alters the electronic nature of the pyrimidine ring, making it more electron-rich, and can influence the molecule's solubility and metabolic stability.

Aryl Substitutions: The introduction of aryl groups at the C-4 position is typically achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. uni-saarland.de Reaction of the 4-chloro-2-(methylthio)pyrimidine scaffold with various arylboronic acids provides access to a broad spectrum of 4-aryl-2-(methylthio)pyrimidine derivatives. This strategy significantly expands the structural diversity by incorporating a range of substituted and unsubstituted aromatic and heteroaromatic rings, which can engage in π-stacking and other non-covalent interactions.

Table 1: Examples of C-4 Substitutions on the 2-(Methylthio)pyrimidine Scaffold

Substituent Type Reagent/Reaction Condition Product Type
Amino Primary/Secondary Amine 4-Amino-2-(methylthio)pyrimidine
Alkoxy Sodium Alkoxide 4-Alkoxy-2-(methylthio)pyrimidine
Aryl Arylboronic acid, Pd catalyst 4-Aryl-2-(methylthio)pyrimidine

Modifications at C-2 (Alternative Thioethers, Alkyl, Aryl)

While the C-4 position is generally more reactive towards nucleophiles, the C-2 position, bearing the methylthio group, also presents opportunities for modification.

Alternative Thioethers: The methylthio group can be displaced by other sulfur nucleophiles, allowing for the introduction of alternative thioethers. This can be achieved by reacting with different thiols under appropriate conditions. Furthermore, the sulfur atom of the methylthio group can be oxidized to the corresponding sulfoxide (B87167) or sulfone, which significantly alters the electronic properties and reactivity of the C-2 position, making it more susceptible to nucleophilic attack.

Alkyl and Aryl Substitutions: The direct replacement of the 2-methylthio group with alkyl or aryl moieties can be more challenging. However, cross-coupling reactions can be employed. For instance, the 2-methylthio group can be converted to a more reactive leaving group, such as a sulfone, which can then participate in palladium-catalyzed cross-coupling reactions with organometallic reagents (e.g., Grignard reagents, organozinc compounds) to introduce alkyl or aryl substituents. researchgate.net

Substituent Effects on Reactivity Profile

C-4 Position: The inherent electron deficiency of the pyrimidine ring, coupled with the inductive effect of the two nitrogen atoms, makes the C-4 position highly susceptible to nucleophilic attack, especially when a good leaving group like chlorine is present. The introduction of electron-donating groups (e.g., amino, alkoxy) at C-4 generally decreases the electrophilicity of the other ring positions, making further substitutions more difficult. Conversely, electron-withdrawing groups can enhance reactivity.

C-2 Position: The reactivity of the C-2 position is generally lower than that of the C-4 position in nucleophilic aromatic substitution reactions on analogous 2,4-dichloropyrimidines. However, activation through oxidation of the thioether to a sulfone dramatically increases its leaving group ability, making the C-2 position more reactive towards nucleophiles. The electronic nature of the substituent at C-4 will also modulate the reactivity at C-2.

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a widely used strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of a lead compound while retaining its biological activity. drughunter.com The carboxamide group at the C-5 position of this compound is a key functional group that can be replaced with various bioisosteres to improve properties such as metabolic stability, cell permeability, and target binding affinity.

Common bioisosteric replacements for the amide functionality include a variety of five-membered heterocyclic rings that can mimic the steric and electronic properties of the amide bond. acs.org These include:

1,2,4-Oxadiazoles and 1,3,4-Oxadiazoles: These heterocycles are well-established amide isosteres that can replicate the hydrogen bonding capabilities of the amide group while often conferring improved metabolic stability.

1,2,3-Triazoles and 1,2,4-Triazoles: Triazoles are another class of heterocycles frequently used to replace amide bonds. They are generally stable to metabolic degradation and can maintain or improve biological activity.

Tetrazoles: Tetrazoles are often employed as bioisosteres for carboxylic acids, but they can also be considered as replacements for the entire carboxamide moiety in certain contexts, particularly when acidic properties are desired.

The choice of a specific bioisostere depends on the desired physicochemical properties and the specific interactions of the carboxamide group with its biological target.

Table 2: Common Bioisosteric Replacements for the Carboxamide Group

Bioisostere Potential Advantages
1,2,4-Oxadiazole Improved metabolic stability, mimics H-bonding
1,3,4-Oxadiazole Improved metabolic stability, mimics H-bonding
1,2,4-Triazole Enhanced metabolic stability, maintains biological activity
Tetrazole Can introduce acidic character, metabolically stable

Synthesis of Complex Polyheterocyclic Architectures Incorporating the Pyrimidine-5-carboxamide Scaffold

The functionalized pyrimidine ring of this compound is an excellent building block for the synthesis of more complex, fused polyheterocyclic systems. These annulated structures are of significant interest in medicinal chemistry due to their rigid frameworks and potential for diverse biological activities.

One common strategy involves the reaction of the C-4 chloro and C-5 carboxamide (or a precursor like a cyano or ester group) with bifunctional nucleophiles. This can lead to the formation of fused ring systems through intramolecular cyclization reactions.

Synthesis of Thieno[2,3-d]pyrimidines: For example, derivatives of this compound can serve as precursors for the synthesis of thieno[2,3-d]pyrimidines. This can be achieved by reacting the 4-chloro derivative with a sulfur-containing nucleophile that also bears a group capable of cyclizing with the C-5 carboxamide or a related functional group. nih.gov

Synthesis of Pyrido[2,3-d]pyrimidines: Similarly, the construction of the pyrido[2,3-d]pyrimidine (B1209978) ring system can be accomplished by reacting the 4-chloro-2-(methylthio)pyrimidine scaffold with appropriate nitrogen-containing reagents. For instance, a three-component condensation reaction involving a 6-aminopyrimidine derivative (obtainable from the 4-chloro precursor), an aldehyde, and an active methylene (B1212753) compound can lead to the formation of the fused pyridine (B92270) ring. chem-soc.si

The specific reaction conditions and the nature of the substituents on the pyrimidine ring will dictate the outcome of these cyclization reactions, allowing for the synthesis of a wide variety of complex polyheterocyclic architectures.

Advanced Spectroscopic and Structural Elucidation of 4 Chloro 2 Methylthio Pyrimidine 5 Carboxamide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, 2D NMR)

High-resolution NMR spectroscopy is an essential tool for the definitive structural confirmation of organic molecules. By analyzing the chemical shifts and coupling constants, a complete picture of the molecular framework and connectivity can be established.

Detailed Chemical Shift Analysis for Structural Confirmation

While comprehensive, peer-reviewed experimental NMR data for 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide is not extensively published, its ¹H and ¹³C NMR spectra can be reliably predicted based on established principles and data from analogous pyrimidine (B1678525) derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show three distinct signals corresponding to the pyrimidine ring proton, the methylthio group protons, and the carboxamide protons.

Pyrimidine Proton (H6): A single proton is attached to the pyrimidine ring at the C6 position. This proton is expected to appear as a sharp singlet in the downfield region (predicted δ 8.5-9.0 ppm) due to the strong deshielding effects of the adjacent electronegative nitrogen atoms and the electron-withdrawing chloro and carboxamide groups.

Methyl Protons (-SCH₃): The three protons of the methyl group attached to the sulfur atom are chemically equivalent and should appear as a singlet. Their chemical shift is predicted to be in the range of δ 2.5-2.8 ppm.

Amide Protons (-CONH₂): The two protons of the primary amide group are expected to appear as two broad singlets in the region of δ 7.5-8.5 ppm. Their broadness is often due to quadrupole broadening from the adjacent nitrogen atom and potential for restricted rotation around the C-N bond.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would provide information on the carbon skeleton of the molecule. Six distinct carbon signals are anticipated.

Pyrimidine Carbons: The chemical shifts of the four carbons within the pyrimidine ring are influenced by their substitution pattern. The carbon bearing the chlorine atom (C4) and the carbon attached to the methylthio group (C2) are expected at the most downfield positions (δ > 160 ppm). The C5 carbon, attached to the carboxamide group, and the C6 carbon, attached to a hydrogen, would appear at intermediate shifts.

Carboxamide Carbonyl Carbon (-C=O): The carbonyl carbon of the amide group is expected to have a characteristic chemical shift in the range of δ 165-170 ppm.

Methyl Carbon (-SCH₃): The carbon of the methylthio group is expected to be the most upfield signal, typically appearing around δ 14-18 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts

¹H NMR Data (Predicted)¹³C NMR Data (Predicted)
Proton AssignmentChemical Shift (δ, ppm)Carbon AssignmentChemical Shift (δ, ppm)
H6 (pyrimidine)8.5 - 9.0C2 (-S-)~175
-NH₂ (amide)7.5 - 8.5 (broad)C4 (-Cl)~162
-SCH₃ (methyl)2.5 - 2.8C6 (-H)~158
C5 (-CONH₂)~115
-CONH₂~167
-SCH₃~15

Coupling Constant Analysis for Conformational Insights

In the predicted ¹H NMR spectrum, the major signals (H6 and -SCH₃) are expected to be singlets, precluding the measurement of proton-proton coupling constants (J-values) for conformational analysis of the ring itself. The molecule's aromatic and relatively rigid pyrimidine core limits conformational flexibility. Long-range couplings (e.g., ⁴J or ⁵J) might exist between the H6 proton and other nuclei, but these are typically very small (<1 Hz) and may not be resolved. The primary conformational aspect would be the orientation of the carboxamide group relative to the pyrimidine ring, where rotation around the C5-C(O) bond could be investigated using advanced techniques like variable temperature NMR, though such data is not currently available.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Characteristic Absorption Bands and Functional Group Assignments

The FT-IR and Raman spectra of this compound would display a series of bands corresponding to the stretching and bending vibrations of its constituent bonds and functional groups.

N-H Stretching: The amide N-H group is expected to show two distinct stretching bands in the FT-IR spectrum, typically between 3400 and 3100 cm⁻¹. The asymmetric stretch appears at a higher frequency than the symmetric stretch.

C=O Stretching: A strong absorption band corresponding to the carbonyl (C=O) stretch of the primary amide (Amide I band) is expected in the region of 1650-1690 cm⁻¹.

N-H Bending: The N-H bending vibration of the amide (Amide II band) typically appears as a strong band around 1600-1640 cm⁻¹.

C=N and C=C Stretching: Vibrations associated with the pyrimidine ring (C=N and C=C stretching) will produce a series of characteristic bands in the fingerprint region, typically between 1600 and 1400 cm⁻¹.

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to produce a strong band in the lower frequency region of the FT-IR spectrum, generally between 800 and 600 cm⁻¹.

C-S Stretching: The carbon-sulfur stretch is typically weaker and appears in the 700-600 cm⁻¹ range.

Characteristic Vibrational Frequencies (Predicted)

Frequency Range (cm⁻¹)Functional GroupVibrational Mode
3400 - 3100-NH₂ (Amide)Asymmetric & Symmetric N-H Stretch
1650 - 1690-C=O (Amide)C=O Stretch (Amide I)
1600 - 1640-NH₂ (Amide)N-H Bend (Amide II)
1600 - 1400Pyrimidine RingC=N and C=C Ring Stretching
800 - 600-C-ClC-Cl Stretch
700 - 600-S-CH₃C-S Stretch

Comparison of Experimental and Theoretically Computed Vibrational Frequencies

A powerful approach in modern structural analysis involves comparing experimentally obtained vibrational spectra with those computed using quantum chemical methods, such as Density Functional Theory (DFT). This method allows for a more confident and detailed assignment of complex vibrational modes.

The computational process typically involves:

Optimization of the molecule's geometry at a selected level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

Calculation of harmonic vibrational frequencies from the optimized geometry.

Application of a scaling factor to the computed frequencies to correct for anharmonicity and systematic errors in the theoretical model, thereby improving the correlation with experimental data.

A comparative study for this compound would allow for the precise assignment of each experimental band, including complex mixed vibrations in the fingerprint region. However, such a specific comparative analysis for this compound is not available in public literature and represents an opportunity for future research.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight of a compound and offers clues to its structure through the analysis of its fragmentation pattern.

The molecular formula of this compound is C₆H₆ClN₃OS, which corresponds to a monoisotopic molecular weight of approximately 203.00 g/mol .

A key diagnostic feature in the mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the spectrum will exhibit two peaks for the molecular ion:

An M⁺ peak at m/z 203.

An M+2 peak at m/z 205, with an intensity of approximately one-third (≈32%) of the M⁺ peak.

This characteristic 3:1 ratio for the M⁺/(M+2) peaks is definitive proof of the presence of a single chlorine atom in the molecule.

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The fragmentation pattern provides a fingerprint that can be used for structural elucidation. Predicted fragmentation pathways include the loss of stable neutral molecules or radicals.

Predicted Major Fragments in Mass Spectrometry

m/z (for ³⁵Cl)Proposed Fragment IonProposed Neutral Loss
203[C₆H₆ClN₃OS]⁺Molecular Ion (M⁺)
168[C₆H₆N₃OS]⁺·Cl
156[C₅H₃ClN₂S]⁺·CONH₂
160[C₅H₃ClN₃O]⁺·SCH₃
129[C₄H₂ClN₂S]⁺·CONH₂ and HCN

High-Resolution Mass Spectrometry (HR-MS) for Elemental Composition

High-Resolution Mass Spectrometry (HR-MS) is a critical technique for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement of its molecular ion. For this compound, with a chemical formula of C₆H₆ClN₃OS, the theoretical exact mass can be calculated. This experimental value, when compared to the theoretical mass, would confirm the elemental formula.

In a hypothetical HR-MS analysis, the compound would be ionized, often using a soft ionization technique like electrospray ionization (ESI), to produce the protonated molecule [M+H]⁺. The mass-to-charge ratio (m/z) of this ion would then be measured with high precision.

Table 1: Hypothetical High-Resolution Mass Spectrometry Data for this compound

Ion Chemical Formula Theoretical m/z Observed m/z Mass Error (ppm)

The presence of chlorine and sulfur atoms would produce a characteristic isotopic pattern in the mass spectrum, further confirming the elemental composition. The ³⁷Cl isotope would give a peak at [M+2+H]⁺ with an intensity of approximately one-third of the [M+H]⁺ peak, and the ³⁴S isotope would contribute to the [M+2+H]⁺ peak as well.

Tandem Mass Spectrometry for Structural Characterization

Tandem Mass Spectrometry (MS/MS) provides structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule [M+H]⁺ would be isolated and subjected to collision-induced dissociation (CID). The fragmentation pattern would offer insights into the connectivity of the atoms.

Expected fragmentation pathways could include:

Loss of the carboxamide group (-CONH₂) as a neutral species.

Cleavage of the methylthio group (-SCH₃).

Loss of the chlorine atom.

Ring fragmentation of the pyrimidine core.

These fragmentation patterns would allow for the confirmation of the substituent groups and their positions on the pyrimidine ring.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique would provide precise bond lengths, bond angles, and torsion angles, confirming the molecular geometry of this compound. While a crystal structure for the target compound is not available, a related structure, pyrimidine-2-carboxamide, has been analyzed.

Elucidation of Crystal Packing and Intermolecular Interactions

The analysis of the crystal structure reveals how molecules are arranged in the solid state and the nature of the intermolecular forces holding them together. For a molecule like this compound, one would expect to observe various intermolecular interactions, including:

Hydrogen Bonding: The amide group (-CONH₂) is a potent hydrogen bond donor (N-H) and acceptor (C=O), likely leading to the formation of hydrogen-bonded networks.

Halogen Bonding: The chlorine atom could act as a halogen bond donor, interacting with Lewis basic sites on adjacent molecules.

π-π Stacking: The aromatic pyrimidine rings could stack on top of each other, contributing to the stability of the crystal lattice.

These interactions dictate the physical properties of the solid, such as its melting point and solubility.

Confirmation of Molecular Geometry and Stereochemistry

X-ray crystallography would provide unequivocal confirmation of the planarity of the pyrimidine ring and the geometry of the substituent groups. For this compound, which is achiral, stereochemistry is not a factor. The analysis would yield a detailed table of bond lengths and angles.

Table 2: Representative Bond Lengths and Angles from Analogous Pyrimidine Structures

Bond/Angle Type Typical Value (Å or °)
C-N (ring) Aromatic ~1.33 Å
C-C (ring) Aromatic ~1.39 Å
C-Cl Aryl-Halogen ~1.74 Å
C-S Thioether ~1.77 Å
C-C (amide) Single Bond ~1.51 Å
C=O (amide) Double Bond ~1.24 Å
C-N (amide) Single Bond ~1.33 Å
N-C-N (ring) Angle ~128°
C-N-C (ring) Angle ~115°

This data provides the fundamental structural parameters of the molecule in the solid state.

Computational and Theoretical Studies on 4 Chloro 2 Methylthio Pyrimidine 5 Carboxamide

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular electronic structures. nih.gov DFT methods calculate the electron density of a molecule to determine its energy and other properties. A popular functional for such studies on organic molecules is B3LYP, often paired with a basis set like 6-311++G(d,p), which provides a good description of the electronic distribution. acs.orgnih.gov

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as geometry optimization. For 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state of the molecule.

The pyrimidine (B1678525) ring is expected to be nearly planar. However, the substituents—the chloro group, the methylthio group, and the carboxamide group—will influence the final geometry. The orientation of the methyl group in the methylthio substituent and the rotation around the C-C and C-N bonds of the carboxamide group can lead to different conformers. DFT calculations would explore these possibilities to identify the global minimum energy conformation, which is the most likely structure of the molecule in the gas phase.

Table 1: Hypothetical Optimized Geometric Parameters of this compound (Note: These are illustrative values based on general knowledge of similar structures and not from a specific calculation on this molecule.)

ParameterBond/AngleValue
Bond LengthC4-Cl1.74 Å
C2-S1.77 Å
S-CH31.82 Å
C5-C(O)1.50 Å
C(O)-N1.34 Å
Bond AngleCl-C4-N3117.0°
N1-C2-S115.0°
C2-S-CH3103.0°
C4-C5-C(O)121.0°
Dihedral AngleC4-C5-C(O)-N~15° or ~165°

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. mdpi.com

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound (Note: These are illustrative values.)

ParameterEnergy (eV)
HOMO Energy (EHOMO)-6.8
LUMO Energy (ELUMO)-2.1
HOMO-LUMO Gap (ΔE)4.7

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors indicating different electrostatic potential values. Red regions signify negative potential (electron-rich areas) and are prone to electrophilic attack, while blue regions represent positive potential (electron-poor areas) and are susceptible to nucleophilic attack. Green and yellow areas are of intermediate potential.

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the carboxamide group, making these sites attractive for electrophiles. The hydrogen atoms of the carboxamide's amino group and the region around the chloro substituent would likely exhibit positive potential (blue), indicating them as potential sites for nucleophilic interaction. aimspress.com

Quantum Chemical Parameters and Reactivity Indices

From the HOMO and LUMO energies obtained through DFT calculations, several quantum chemical parameters can be derived to quantify the reactivity of a molecule. These reactivity indices provide a more quantitative measure of the molecule's chemical behavior. nih.govnih.gov

Chemical Hardness (η) and Softness (S) : Hardness is a measure of a molecule's resistance to change in its electron distribution. It is calculated as half the HOMO-LUMO gap (η = (ELUMO - EHOMO) / 2). Softness is the reciprocal of hardness (S = 1/η). A hard molecule has a large HOMO-LUMO gap, while a soft molecule has a small gap. mdpi.com

Electronegativity (χ) : This is the ability of a molecule to attract electrons, calculated as χ = -(EHOMO + ELUMO) / 2.

Electrophilicity Index (ω) : This index quantifies the ability of a molecule to accept electrons. It is defined as ω = χ² / (2η).

These parameters help in understanding the global reactivity of the molecule.

Table 3: Hypothetical Quantum Chemical Parameters for this compound (Note: These are illustrative values derived from the hypothetical HOMO/LUMO energies in Table 2.)

ParameterDefinitionValue
Ionization Potential (I)I ≈ -EHOMO6.8 eV
Electron Affinity (A)A ≈ -ELUMO2.1 eV
Electronegativity (χ)χ = (I + A) / 24.45 eV
Chemical Hardness (η)η = (I - A) / 22.35 eV
Chemical Softness (S)S = 1 / η0.43 eV⁻¹
Electrophilicity Index (ω)ω = χ² / (2η)4.21 eV

While global reactivity indices describe the molecule as a whole, local reactivity indices, such as Fukui functions, can predict which specific atoms within the molecule are more susceptible to nucleophilic or electrophilic attack.

Sites for Nucleophilic Attack (Electrophilic Sites) : These are regions that are electron-deficient and are likely to be attacked by a nucleophile. Based on the MEP map and the electron-withdrawing nature of the substituents, the carbon atoms of the pyrimidine ring, particularly C4 (attached to chlorine) and C6, as well as the carbonyl carbon of the carboxamide group, are expected to be the primary electrophilic sites.

Sites for Electrophilic Attack (Nucleophilic Sites) : These are electron-rich regions that can be attacked by an electrophile. The nitrogen atoms in the pyrimidine ring and the sulfur atom of the methylthio group are predicted to be the most significant nucleophilic sites due to the presence of lone pairs of electrons.

A detailed analysis using Fukui functions, which are derived from the change in electron density upon the addition or removal of an electron, would provide a more quantitative ranking of the reactivity of each atomic site.

Molecular Dynamics Simulations for Conformational Sampling and Stability

Molecular dynamics (MD) simulations are a powerful computational tool used to model the physical movement of atoms and molecules over time. mdpi.comnih.gov This technique allows researchers to sample the conformational space of a molecule, identifying its most stable three-dimensional structures and understanding its flexibility. mdpi.com For this compound, MD simulations could elucidate the rotational barriers around its single bonds, such as the bond connecting the pyrimidine ring to the carboxamide group and the bond of the methylthio group.

Hypothetical Data from Molecular Dynamics Simulations:

A hypothetical MD simulation study on this compound could yield data on the distribution of dihedral angles, revealing the most populated conformations. The stability of these conformations would be assessed by their potential energy over the simulation time.

Dihedral AnglePredominant Conformation (°)Potential Energy (kcal/mol)
Pyrimidine-C(5)-C(O)-N~180 (trans)-5.2
Pyrimidine-C(5)-C(O)-N~0 (cis)-2.1
C(2)-S-CH3-H~60 (gauche)-1.5
C(2)-S-CH3-H~180 (anti)-1.2

This table is illustrative and not based on published experimental or computational data.

Such simulations would provide a foundational understanding of the molecule's structural dynamics, which is crucial for predicting its interactions with biological targets or its packing in a crystalline state.

Theoretical Predictions of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational chemistry offers methods to predict the spectroscopic properties of molecules, which can be instrumental in their experimental characterization. Techniques like Density Functional Theory (DFT) are commonly employed for these predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C atoms. For this compound, these predictions would help in assigning the peaks in an experimental NMR spectrum.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be calculated to identify the vibrational frequencies corresponding to specific functional groups. For this compound, key vibrational modes would include the C=O stretch of the carboxamide, the N-H stretches, and various vibrations of the pyrimidine ring.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths (λ_max) in the UV-Vis spectrum. nih.gov This would provide insight into the molecule's chromophores and its potential for light absorption.

Hypothetical Predicted Spectroscopic Data:

Spectroscopic TechniquePredicted Key Signals
¹H NMRδ 7.5-8.5 (NH₂), δ 8.8 (H6 of pyrimidine), δ 2.6 (SCH₃)
¹³C NMRδ 165 (C=O), δ 170 (C2-S), δ 160 (C4-Cl), δ 158 (C6)
IR (cm⁻¹)~3400 & ~3300 (N-H stretch), ~1680 (C=O stretch), ~1550 (C=N stretch)
UV-Vis (λ_max, nm)~220, ~270

This table contains hypothetical data for illustrative purposes and is not derived from specific computational studies on this compound.

Reaction Pathway and Mechanistic Investigations via Computational Methods

Computational methods are invaluable for elucidating reaction mechanisms, allowing for the study of transition states and the calculation of activation energies. rsc.org For this compound, a key area of interest would be the nucleophilic substitution at the C4 position, where the chlorine atom is a good leaving group.

Computational studies could model the reaction of this compound with various nucleophiles to predict the feasibility and kinetics of these reactions. By mapping the potential energy surface, researchers can identify the lowest energy pathway for a given transformation. researchgate.net

Hypothetical Reaction Pathway Data:

Consider the reaction with a generic nucleophile (Nu⁻):

Reaction CoordinateEnergy (kcal/mol)
Reactants0
Transition State+15.7
Products-8.3

This table is a hypothetical representation of the energy profile for a nucleophilic substitution reaction and is not based on actual calculations.

Such computational investigations would provide a detailed, atomistic understanding of the reactivity of this compound, guiding synthetic chemists in designing new reactions and synthesizing novel derivatives.

Applications of 4 Chloro 2 Methylthio Pyrimidine 5 Carboxamide in Chemical and Material Science

Intermediate in the Synthesis of Non-Clinical Heterocyclic Systems

The unique arrangement of functional groups on the 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide scaffold makes it an important precursor for constructing a wide range of heterocyclic systems. Pyrimidine (B1678525) derivatives are recognized as essential starting materials for novel scaffolds, partly because they are parent structures to DNA bases. georganics.sk The reactivity of the chlorine atom at the C4 position allows for facile nucleophilic substitution, enabling the introduction of diverse functionalities and the construction of fused ring systems.

The pyrimidine scaffold is a well-established pharmacophore in the agrochemical industry. nih.gov Derivatives of pyrimidine are known to possess a variety of biological activities, including insecticidal and fungicidal properties. nih.gov Research into related pyrimidine carboxamide structures has demonstrated their potential in this sector. For instance, a series of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety were synthesized and showed moderate in vitro fungicidal activity against Sclerotinia sclerotiorum. researchgate.net Specifically, compounds such as 1-[2-(4-methyl-2-(methylthio)pyrimidine-5-carboxamido)phenyl] ethyl-(3-trifluoromethyl phenyl)carbamate demonstrated an inhibitory rate of 70.3% at a concentration of 100 mg/L. researchgate.net Molecular docking studies suggested that these compounds interact with succinate dehydrogenase, a key enzyme in fungal respiration. researchgate.net This highlights the utility of the this compound core as a foundational structure for the discovery of new fungicidal agents.

Agrochemical ApplicationTarget Pathogen/PestExample Compound Class
FungicideSclerotinia sclerotiorum2-(methylthio)-4-methylpyrimidine carboxamides

The pyrimidine ring system is not only crucial in biological contexts but also possesses properties that make it a valuable component in materials science. Pyrimidine derivatives have found applications in the development of dyes, organic semiconductors, and materials for electroluminescence and Organic Light-Emitting Diodes (OLEDs). nih.gov The inherent electronic properties of the pyrimidine scaffold, which can be tuned through substitution, make it a candidate for creating novel organic materials. While specific research on this compound in this area is not extensively detailed, its classification as a heterocyclic building block suggests its potential as a precursor for these advanced materials. bldpharm.com

Role in Methodological Development in Organic Synthesis

Beyond its direct application in creating target molecules, this compound serves as a valuable tool in the advancement of synthetic organic chemistry methodologies. Its defined reactive sites allow chemists to explore and optimize new chemical transformations.

The nitrogen atoms within the pyrimidine ring possess lone pairs of electrons, making them potential coordination sites for metal ions. This characteristic is fundamental to the design of ligands for catalysis. While direct application of this compound as a ligand precursor is not widely documented, the broader class of pyrimidine-containing compounds is explored for this purpose due to the ring's ability to engage in π-π stacking and hydrogen-bonding interactions, which are crucial for molecular recognition and catalytic activity. researchgate.net

The concept of a "privileged scaffold" refers to a molecular framework that can be systematically modified to interact with a wide range of biological targets or to serve as a basis for creating libraries of diverse compounds. elsevierpure.com Pyrimidine and its derivatives are considered privileged scaffolds in medicinal chemistry and are increasingly used in the discovery of new chemical entities and reactions. elsevierpure.com

This compound is an ideal candidate for "scaffold hopping," a strategy where a known active core is replaced with a different, isosteric one to discover compounds with improved properties. nih.gov For example, a scaffold hopping approach was successfully used to generate new aryl 2-aminopyrimidine analogs that inhibit biofilm formation by methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Furthermore, the utility of such scaffolds is demonstrated in the development of new synthetic techniques, such as the solid-phase synthesis of thiazolo[4,5-d] nih.govresearchgate.netrsc.orgtriazin-4(3H)-one derivatives, which allows for the rapid generation of compound libraries for screening. mdpi.com The defined reactivity of this compound makes it a suitable substrate for developing and refining such high-throughput synthetic methods.

Potential in Photophysical and Optoelectronic Applications (based on pyrimidine scaffold properties)

The pyrimidine core exhibits intrinsic electronic and photophysical properties that make it an attractive component for functional materials used in optics and electronics. nih.govresearchgate.net Pyrimidines are electron-rich heterocycles that can be incorporated into larger conjugated systems to modulate their electronic behavior. nih.gov

Donor-π-acceptor (D-π-A) molecules based on pyrimidine-phthalimide derivatives have been synthesized and shown to exhibit solid-state fluorescence. rsc.org The photophysical properties of these materials, such as their HOMO-LUMO gaps and emission wavelengths, can be effectively tuned by modifying the substituents on the pyrimidine ring. rsc.org This tunability is crucial for applications in optoelectronics. nih.gov Furthermore, the nitrogen atoms in the pyrimidine ring can be reversibly protonated, leading to significant color changes. rsc.org This phenomenon opens up possibilities for developing novel colorimetric pH sensors and logic gates. rsc.org The presence of the pyrimidine scaffold in this compound provides a foundation for its potential use as a precursor in the synthesis of materials for bioimaging, fluorescent sensors, and optoelectronic devices. nih.govresearchgate.net

Potential ApplicationUnderlying PropertyRelevant Pyrimidine Derivative Class
pH SensorsReversible protonation of ring nitrogensPyrimidine-phthalimides
Organic Light-Emitting Diodes (OLEDs)Tunable HOMO-LUMO gap, solid-state fluorescenceDonor-π-acceptor (D-π-A) systems
BioimagingFluorescenceGeneral pyrimidine derivatives

Components in Organic Light-Emitting Diodes (OLEDs) and Organic Semiconductors

Similarly, the application of this compound in the field of organic electronics is not documented. There are no reports on its use as an emitter, host, or charge-transport material in OLEDs, nor as a component in organic semiconductors. The electronic properties of this compound, which are crucial for such applications, have not been investigated or reported. Research in the broader area of pyrimidine-based organic electronics focuses on other derivatives designed to have specific electronic and morphological characteristics suitable for device fabrication, but this compound is not among them.

Future Research Directions and Unaddressed Challenges

Development of More Sustainable and Greener Synthetic Routes

Traditional synthetic methods for pyrimidine (B1678525) derivatives often rely on harsh reagents and solvents, leading to environmental concerns. rasayanjournal.co.in Future research must prioritize the development of more sustainable and eco-friendly synthetic pathways. Green chemistry principles, such as the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions, should be integrated into the synthesis of 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide and its analogs. nih.govpowertechjournal.com

Key areas for investigation include:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields while often requiring less solvent. rasayanjournal.co.inpowertechjournal.com

Solvent-free reactions: Conducting reactions in the absence of solvents minimizes waste and can lead to cleaner product formation. nih.govingentaconnect.com

Multicomponent reactions: These reactions, where multiple starting materials are combined in a single step to form a complex product, offer a more atom-economical approach to synthesis. rasayanjournal.co.innih.gov

Use of green catalysts: Exploring the use of biodegradable or reusable catalysts can further enhance the sustainability of synthetic processes. nih.govbenthamdirect.com

A comparative table of traditional versus green synthetic approaches is presented below:

FeatureTraditional SynthesisGreen Synthesis
Solvents Often hazardous and toxicSafer, biodegradable solvents or solvent-free conditions
Reagents Can be toxic and produce harmful byproductsLess toxic reagents, renewable starting materials
Energy Consumption Often requires high energy input and long reaction timesEnergy-efficient methods like microwave or ultrasound assistance
Waste Generation Can produce significant amounts of wasteAims to minimize waste through atom economy and recycling

Exploration of Novel Catalytic Transformations

Catalysis offers a powerful tool for the efficient and selective modification of the pyrimidine core. Future research should focus on discovering and developing novel catalytic transformations to functionalize this compound in innovative ways.

Areas of particular interest include:

C-H Functionalization: Direct functionalization of carbon-hydrogen bonds is a highly sought-after transformation that avoids the need for pre-functionalized substrates. nih.govresearchgate.net Developing catalytic systems for the site-selective C-H functionalization of the pyrimidine ring would open up new avenues for creating diverse derivatives. nih.govrsc.org

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are well-established for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgacs.org Further exploration of these reactions with this compound could yield a wide array of novel compounds.

Copper-Catalyzed Reactions: Copper catalysts have shown utility in the synthesis of pyrimidines through annulation reactions and other transformations. acs.orgmdpi.com Investigating novel copper-catalyzed reactions with this specific pyrimidine derivative could lead to new synthetic methodologies.

Magnetically Recoverable Nanocatalysts: The use of magnetic nanocatalysts offers the advantage of easy separation and recycling, aligning with the principles of green chemistry. nih.gov

Targeted Synthesis of Specific Derivatives with Designed Properties

The broad spectrum of biological activities associated with pyrimidine derivatives underscores the importance of targeted synthesis. researchgate.netnih.gov Future efforts should be directed towards the rational design and synthesis of this compound derivatives with specific, pre-determined properties for various applications.

This can be achieved through:

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to the chemical structure of the pyrimidine scaffold affect its biological activity is crucial for designing more potent and selective compounds. researchgate.netnih.govhumanjournals.com

Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to a biological target and then linking them together to create a more potent lead compound. researchgate.net

Synthesis of Hybrid Molecules: Combining the pyrimidine core with other pharmacologically active moieties can lead to the development of hybrid molecules with enhanced or dual-acting properties.

An example of SAR data for a series of hypothetical pyrimidine derivatives is shown below:

CompoundR1 GroupR2 GroupIC50 (nM)
1 -CH3-H150
2 -CH2CH3-H125
3 -CH3-F75
4 -CH2CH3-F50

Advanced Mechanistic Studies to Unravel Complex Reaction Pathways

A thorough understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is essential for optimizing reaction conditions and predicting product outcomes. researchgate.net Future research should employ advanced analytical and computational techniques to elucidate these complex reaction pathways.

Key areas for investigation include:

De Novo Pyrimidine Synthesis: Detailed studies of the enzymatic and chemical steps in the de novo synthesis of pyrimidines can provide insights for developing more efficient synthetic routes. nih.govnih.govmicrobenotes.comcreative-proteomics.comslideshare.net

Nucleophilic Substitution Reactions: Investigating the kinetics and thermodynamics of nucleophilic substitution at the C4 position can help in controlling the regioselectivity of these reactions. researchgate.netrsc.org

Ring Transformation Reactions: Some pyrimidines can undergo novel ring transformations to form other heterocyclic systems, such as pyridines. acs.orgacs.org Mechanistic studies of such reactions could lead to the discovery of new synthetic methodologies.

Computational Design of Novel Pyrimidine-Based Scaffolds for Diverse Applications

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and materials science. biotech-asia.orgmdpi.com The application of these in silico methods can accelerate the design and discovery of novel pyrimidine-based scaffolds with desired properties. nih.govresearchgate.net

Future research in this area should focus on:

Virtual Screening: Using computational methods to screen large libraries of virtual compounds can identify promising candidates for synthesis and biological evaluation. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models can help to predict the biological activity of new pyrimidine derivatives based on their chemical structure. mdpi.comnih.gov

Molecular Docking: This technique can be used to predict the binding mode of pyrimidine derivatives to their biological targets, providing insights for the design of more potent inhibitors. nih.goveurekaselect.com

De Novo Design: Computational algorithms can be used to design novel molecular scaffolds from scratch that are predicted to have high affinity and selectivity for a specific target.

Conclusion

Summary of Key Findings and Contributions to Pyrimidine (B1678525) Chemistry

4-Chloro-2-(methylthio)pyrimidine-5-carboxamide is a strategically functionalized heterocyclic compound that holds significant potential as a versatile intermediate in synthetic and medicinal chemistry. Its key features include a reactive 4-chloro position amenable to nucleophilic substitution and cross-coupling reactions, a 2-methylthio group that can modulate electronic properties and be further functionalized, and a 5-carboxamide group that can engage in hydrogen bonding and influence physicochemical properties. While detailed research specifically on this compound is not as prevalent as for its ester analogue, its structural attributes place it firmly within a class of pyrimidines that are of high interest for the construction of complex, biologically active molecules.

Broader Implications of Research on this compound

The study and utilization of compounds like this compound have broader implications for drug discovery and development. It underscores the importance of creating a diverse toolbox of well-characterized, multi-functional building blocks to accelerate the synthesis of novel chemical entities. The exploration of such intermediates facilitates the systematic investigation of structure-activity relationships, which is crucial for the optimization of lead compounds into clinical candidates. The pyrimidine core, in general, continues to be a privileged scaffold in medicinal chemistry, and the specific substitution pattern of this compound offers a unique entry point for designing molecules with novel pharmacological profiles. georganics.sk

Outlook for Future Innovations and Interdisciplinary Research

The future for compounds like this compound is promising, with potential for innovation at the intersection of synthetic chemistry, medicinal chemistry, and chemical biology. Future research could focus on the development of novel, efficient, and scalable synthetic routes to this and related carboxamides. A thorough investigation of its reactivity profile, particularly in a wider range of modern cross-coupling reactions, would be beneficial. Furthermore, the synthesis and screening of a library of compounds derived from this scaffold against various biological targets could uncover new therapeutic leads. Interdisciplinary collaborations will be key to fully realizing the potential of this and other functionalized pyrimidine building blocks in the ongoing quest for new and improved medicines.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-Chloro-2-(methylthio)pyrimidine-5-carboxamide, and how can intermediates be characterized?

  • Methodology :

  • Step 1 : Start with a pyrimidine precursor, such as methyl 2-amino-4-chloro-5-pyrimidinecarboxylate. React it with methylthiolating agents (e.g., methanethiol or methyl disulfide) under basic conditions to introduce the methylthio group at the 2-position .
  • Step 2 : Hydrolyze the ester group to a carboxylic acid using aqueous HCl or NaOH, followed by conversion to the carboxamide via coupling with ammonia or an aminating agent (e.g., HATU/DIPEA) .
  • Characterization : Use NMR (¹H/¹³C) to confirm substitution patterns, LC-MS for purity and molecular weight verification, and elemental analysis to validate stoichiometry .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Analytical Workflow :

  • NMR Spectroscopy : Assign peaks for the pyrimidine ring (δ 8.5–9.0 ppm for H-6), methylthio group (δ 2.5–2.7 ppm), and carboxamide protons (δ 6.5–7.0 ppm for NH₂) .
  • Mass Spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ at m/z 204.6 (theoretical). High-resolution MS (HRMS) confirms molecular formula .
  • HPLC : Reverse-phase C18 column with UV detection at 254 nm to assess purity (>95%) and resolve polar byproducts .

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Safety Measures :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Waste Disposal : Segregate halogenated waste (due to the chloro group) and sulfurated byproducts. Collaborate with certified waste management services for incineration or chemical neutralization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Experimental Design :

  • Design of Experiments (DoE) : Apply a central composite design to optimize temperature (80–120°C), solvent (DMF vs. DMSO), and stoichiometry (1:1–1:2 ratio of pyrimidine precursor to methylthiolating agent) .
  • Case Study : In a similar pyrimidine synthesis, refluxing with 2-phenylethylamine in DMSO:water (5:5) improved yields from 22% to >70% after 12 hours .

Q. What computational tools are suitable for predicting the reactivity and binding affinity of this compound?

  • In Silico Strategies :

  • Reaction Path Search : Use quantum chemical calculations (DFT at B3LYP/6-31G* level) to model nucleophilic substitution at the 4-chloro position .
  • Docking Studies : Employ AutoDock Vina or Schrödinger Suite to screen against targets like EGFR or serotonin receptors, leveraging the carboxamide group’s hydrogen-bonding potential .

Q. How can the biological activity of this compound be systematically evaluated in drug discovery pipelines?

  • Assay Design :

  • In Vitro Testing : Screen for kinase inhibition (e.g., EGFR-TK assay) using a fluorescence-based ADP-Glo™ kit. IC₅₀ values <10 µM indicate lead potential .
  • Cytotoxicity : Test against HEK-293 cells via MTT assay to rule out nonspecific toxicity at therapeutic concentrations .

Q. What strategies ensure the stability of this compound under varying storage conditions?

  • Stability Studies :

  • Thermal Analysis : Perform TGA/DSC to determine decomposition thresholds (>150°C typical for pyrimidines). Store at –20°C in amber vials under argon to prevent oxidation .
  • Hydrolytic Stability : Monitor degradation in PBS (pH 7.4) via HPLC. Half-life >24 hours confirms suitability for aqueous assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.